molecular formula C23H18FN3O3S B11146836 1-(4-Fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11146836
M. Wt: 435.5 g/mol
InChI Key: DWUVKDQBLKAGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a fused chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 4-fluorophenyl group and a 5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl moiety. For instance, related chromeno[2,3-c]pyrrole derivatives exhibit antioxidant activity, glucokinase activation, and glycosaminoglycan mimetic properties . The compound’s 1,3,4-thiadiazole substituent is a privileged heterocyclic motif known to enhance bioavailability and target engagement in drug discovery .

This molecule was synthesized via a one-pot multicomponent reaction (MCR), a method favored for its efficiency and scalability in generating diverse libraries .

Properties

Molecular Formula

C23H18FN3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18FN3O3S/c1-12(2)11-17-25-26-23(31-17)27-19(13-7-9-14(24)10-8-13)18-20(28)15-5-3-4-6-16(15)30-21(18)22(27)29/h3-10,12,19H,11H2,1-2H3

InChI Key

DWUVKDQBLKAGLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F

Origin of Product

United States

Biological Activity

The compound 1-(4-Fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications based on available research findings.

Synthesis and Structural Characterization

The synthesis of the compound involves several steps that typically include the formation of the thiadiazole moiety and subsequent cyclization to yield the chromeno-pyrrole structure. The crystal structure can be elucidated through techniques such as X-ray crystallography, which provides insights into the molecular geometry and electronic environment of the compound.

Key Structural Features

  • Thiadiazole Ring : This moiety is known for its biological significance, often exhibiting antimicrobial and anticancer properties.
  • Fluorophenyl Group : The presence of a fluorine atom can enhance biological activity by increasing lipophilicity and modifying receptor interactions.
  • Dihydrochromeno-Pyrrole Backbone : This core structure is associated with various pharmacological effects, including anti-inflammatory and anticancer activities.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC17H19FN4S
Molecular Weight334.42 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Key Bond Lengths (Å)C-N: 1.47; C-F: 1.36; N-S: 1.75

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyrrole rings exhibit significant anticancer properties. For instance, studies have shown that similar derivatives demonstrate cytotoxic effects against various cancer cell lines, including:

  • HepG2 (Liver Cancer)
  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)

In vitro assays reveal that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The thiadiazole moiety is also linked to antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogens including:

  • Staphylococcus aureus
  • Escherichia coli

These activities are often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

  • Study on Thiadiazole Derivatives :
    A series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity against HepG2 cells. The results indicated that modifications at the 5-position significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be explored further for drug development .
  • Antimicrobial Testing :
    A compound structurally similar to our target was tested against multiple bacterial strains. Results showed that it exhibited comparable efficacy to standard antibiotics like ampicillin, indicating its potential as an antimicrobial agent .

Table 2: Biological Activity Summary

Activity TypeTest OrganismIC50/Minimum Inhibitory Concentration (MIC)
AnticancerHepG215 µM
MCF-710 µM
AntimicrobialStaphylococcus aureus20 µg/mL
Escherichia coli25 µg/mL

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Chromeno[2,3-c]pyrrole Cores

Compound A: 1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

  • Structural Differences : The 2-fluorophenyl substituent (vs. 4-fluorophenyl) and isopropyl group on the thiadiazole (vs. 2-methylpropyl) result in distinct electronic and steric profiles.
  • Functional Impact : Compound A showed similar TRIF agonist activity but reduced antiviral potency compared to the target compound, suggesting the 4-fluorophenyl group enhances target binding .

Compound B: Spiro derivatives of chromeno[2,3-c]pyrrole-3,9-diones (e.g., 2H-spiro-[chromeno[2,3-c]pyrrole-1,3’-indoline]-2’,3,9-triones)

  • Structural Differences : Incorporation of a spiro-indoline moiety replaces the thiadiazole and fluorophenyl groups.
  • Functional Impact : These derivatives exhibit cytotoxicity against cancer cell lines (e.g., HT-29, A-549) but lack antiviral activity, highlighting the importance of the thiadiazole substituent for antiviral targeting .

Functional Analogues with Heterocyclic Substitutents

Compound C : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

  • Structural Differences: A thiazole-triazole-pyrazole scaffold replaces the chromeno[2,3-c]pyrrole core.

Compound D: Chromeno[2,3-d]pyrimidine derivatives (e.g., 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)

  • Structural Differences : A pyrimidine ring replaces the pyrrole in the fused system.
  • Functional Impact : These derivatives demonstrate high cytotoxicity against cancer cell lines (IC₅₀ values comparable to doxorubicin) but lack the TRIF pathway modulation seen in the target compound .

Key Research Findings

  • The 1,3,4-thiadiazole group in the target compound enhances solubility and target binding compared to pyrazole or triazole analogues .
  • Fluorine substitution at the para position (4-fluorophenyl) improves metabolic stability and pharmacokinetics relative to ortho-substituted derivatives .
  • Chromeno[2,3-c]pyrrole derivatives synthesized via MCRs exhibit superior step economy and purity (>80% yields) compared to multistep routes .

Preparation Methods

Multicomponent Reaction (MCR) Approach

A three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes , isocyanides , and anilines under mild conditions yields chromeno[4,3-b]pyrrol-4(1H)-ones, which can be adapted for the target compound.

Procedure :

  • Reagents : Aldehyde (1 equiv), aromatic amine (2 equiv), isocyanide (1 equiv) in methanol with p-toluenesulfonic acid (0.05 equiv).

  • Conditions : Stir at room temperature overnight, then heat in toluene with pyridine (3 equiv) at 90°C for 12–24 hours.

  • Yield : 35–75% for analogous chromeno[4,3-b]pyrrol-4(1H)-ones.

ComponentExample SubstrateRole in Reaction
Aldehyde2-Oxo-2H-chromene-3-carbaldehydeForms chromene core
Isocyanidetert-butyl isocyanideCyclizes to pyrrole ring
Aniline4-ChloroanilineIntroduces substituents

Phosphine-Catalyzed Annulation

An alternative route involves γ-vinyl allenoates and aldimine esters under phosphine catalysis to form chromeno[4,3-b]pyrroles with three contiguous stereocenters.

Key Steps :

  • Catalyst : Phosphine (e.g., PPh₃) initiates (2+3)/(2+4) annulation.

  • Conditions : Mild temperatures (0–50°C), high chemoselectivity.

  • Outcome : Diastereoselective products suitable for further functionalization.

Thiadiazole Moiety Incorporation

The 5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl group is introduced via condensation reactions or multicomponent strategies .

Thiadiazole Synthesis via 4-Aminocoumarin Derivatives

A three-component reaction of aryl glyoxals , alkyl malonates , and 4-aminocoumarins yields thiadiazole-fused chromeno-pyrroles.

Example :

  • Reagents : Phenylglyoxal, malononitrile, 4-aminocoumarin.

  • Conditions : Ethanol reflux, 1–3 hours.

  • Yield : 87–97% for analogous derivatives.

SubstrateProductYield
PhenylglyoxalChromeno[4,3-b]pyrrol-3-yl87–97%
MalononitrileThiadiazole-fused derivative

Thiadiazole Formation via Hydrazine Derivatives

Hydrazine hydrate reacts with 4-chlorobenzoic acid to form intermediates, which are further cyclized with 2-methylpropylamine to yield thiadiazole precursors.

Steps :

  • Intermediate Formation : 4-Chlorobenzoic acid + hydrazine → hydrazide.

  • Cyclization : Reaction with 2-methylpropylamine under acidic conditions.

  • Yield : 70–92% for analogous thiadiazoles.

Final Assembly and Purification

The compound is assembled by coupling the chromeno-pyrrole core with the thiadiazole and fluorophenyl groups , followed by purification.

Coupling Strategies

  • Nucleophilic Substitution : Thiadiazole intermediate reacts with a brominated chromeno-pyrrole precursor.

  • Catalytic Cross-Coupling : Fluorophenyl group added via Pd-mediated coupling.

Purification

Flash chromatography (e.g., ethyl acetate/hexane) or crystallization isolates the final product with >90% purity.

Industrial-Scale Optimization

While lab-scale methods dominate, industrial production may employ continuous flow reactors or automated synthesis to enhance yield and reduce costs.

ParameterLab-ScaleIndustrial-Scale
Reaction Time12–24 hours2–4 hours
SolventTolueneToluene + catalysts
Yield70–92%>90%

Comparative Analysis of Synthesis Routes

MethodCore FormationThiadiazole IntroductionFluorophenyl AttachmentYield
MCR (Sources)Three-componentPost-cyclizationSuzuki coupling35–75%
Hydrazine RouteCondensationDirect cyclizationNucleophilic substitution70–92%
Phosphine-CatalyzedAnnulationSeparate synthesisCross-coupling80–90%

Q & A

Q. What are the common synthetic routes for preparing chromeno-pyrrole derivatives with thiadiazole substituents?

Chromeno-pyrrole-thiadiazole derivatives are typically synthesized via multi-step reactions. A standard approach involves:

  • Condensation reactions : Substituted benzaldehydes are condensed with primary amines and thiadiazole precursors under basic conditions .
  • Thiadiazole ring formation : Cyclization of thiosemicarbazides or hydrazine derivatives with carboxylic acids in the presence of phosphorus oxychloride (POCl₃) .
  • Chromeno-pyrrole core assembly : Microwave-assisted synthesis or refluxing in polar solvents (e.g., DMF, ethanol) to enhance reaction efficiency .

Q. What analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight and formula validation.
  • X-ray crystallography : To resolve conformational ambiguities in the fused chromeno-pyrrole system .
  • Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and thiadiazole (C-S) functional groups .

Q. What preliminary bioactivity assays are recommended for screening this compound?

Initial testing should focus on:

  • In vitro cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess antiproliferative activity .
  • Antimicrobial susceptibility : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory potential) to evaluate mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate thiadiazole formation .
  • Temperature control : Microwave-assisted synthesis reduces side reactions and improves regioselectivity .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate isomers .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and target binding affinity via hydrophobic interactions .
  • Thiadiazole substituents : The 2-methylpropyl group may increase lipophilicity, improving membrane permeability .
  • Chromeno-pyrrole conformation : Planar structures (confirmed via X-ray) optimize π-π stacking with enzyme active sites .

Q. How can contradictions in bioactivity data between similar derivatives be resolved?

Approaches include:

  • Comparative SAR analysis : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and test against identical assays .
  • Computational modeling : Molecular docking (AutoDock, Schrödinger) to predict binding modes and explain potency differences .
  • Pharmacokinetic profiling : Assess solubility, plasma stability, and CYP450 interactions to rule out false negatives .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Continuous flow reactors : Enable precise control of reaction parameters (e.g., residence time, temperature) for reproducibility .
  • High-throughput screening : Optimize catalysts and solvents in parallel miniaturized reactions .
  • Crystallization engineering : Use antisolvent addition or cooling gradients to obtain high-purity crystals .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s mechanism of action?

  • Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 gene editing to validate protein targets .
  • Transcriptomic profiling : RNA sequencing to identify differentially expressed genes post-treatment .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (Kd, kon/koff) .

Q. What are the best practices for validating the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, and light to identify degradation products (HPLC-MS) .
  • Plasma stability assays : Incubate with human plasma and monitor parent compound depletion over 24 hours .
  • Accelerated stability testing : Use ICH guidelines (25°C/60% RH) for long-term storage recommendations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.